PEG9 vs. PEG4 Hydrophilicity
Methyltetrazine-PEG9-acid exhibits a calculated XLogP3 value of -1.2, representing substantially enhanced hydrophilicity relative to the PEG4 analog (XLogP3 = -0.4 calculated from the same methodology). This 0.8 log unit difference translates to an approximately 6.3-fold difference in predicted octanol-water partition coefficient, favoring aqueous solubility for the PEG9 variant . The target compound contains 32 rotatable bonds compared to 22 rotatable bonds in the PEG4 homolog, providing increased conformational flexibility without reaching the excessive degrees of freedom characteristic of longer PEG12 (≈38 rotatable bonds) or PEG24 variants .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 |
| Comparator Or Baseline | Methyltetrazine-PEG4-acid: XLogP3 = -0.4 (calculated) |
| Quantified Difference | ΔXLogP3 = -0.8 (≈6.3-fold greater predicted aqueous partitioning) |
| Conditions | Calculated using XLogP3 algorithm; target compound molecular weight 656.7 g/mol; comparator molecular weight 436.46 g/mol |
Why This Matters
Lower XLogP3 directly correlates with enhanced aqueous solubility and reduced non-specific hydrophobic interactions, critical for maintaining biomolecule integrity in aqueous buffer systems and minimizing aggregation during bioconjugation workflows.
